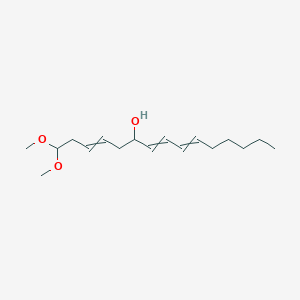
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxypentadeca-3,7,9-trien-6-ol typically involves the reaction of pentadeca-3,7,9-trien-6-ol with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid to promote the methoxylation process.
Solvent: Methanol is used both as a reactant and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxypentadeca-3,7,9-trien-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and double bonds play a crucial role in its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,7-Octatrien-3-ol, 3,7-dimethyl-: Known for its similar structure and reactivity.
6-Oxo-tetraoxa-phospha-bicyclo(9.3.1)pentadeca-1(14),11(15),12-trien-6-ol: Another compound with multiple double bonds and functional groups.
Uniqueness
1,1-Dimethoxypentadeca-3,7,9-trien-6-ol stands out due to its unique combination of methoxy groups and triene structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92014-56-7 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1,1-dimethoxypentadeca-3,7,9-trien-6-ol |
InChI |
InChI=1S/C17H30O3/c1-4-5-6-7-8-9-10-13-16(18)14-11-12-15-17(19-2)20-3/h8-13,16-18H,4-7,14-15H2,1-3H3 |
Clé InChI |
VAFQMAWJMBLSIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC=CC(CC=CCC(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



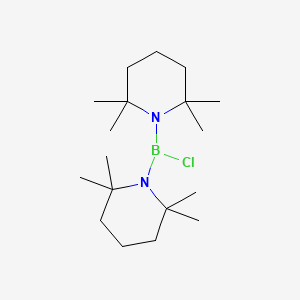
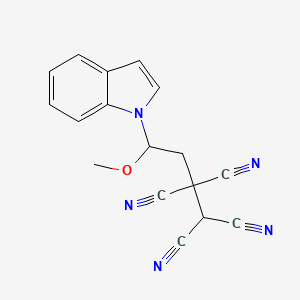
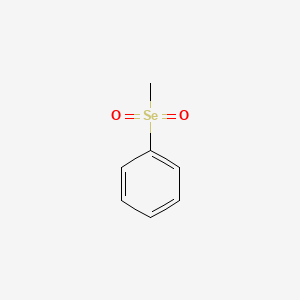
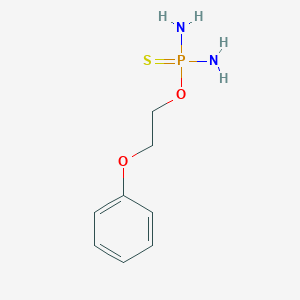
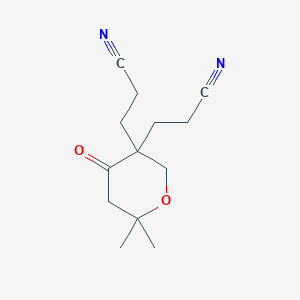


![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)
